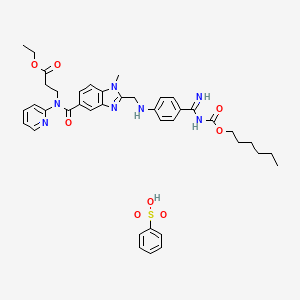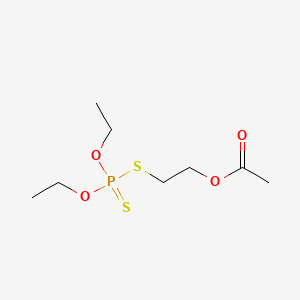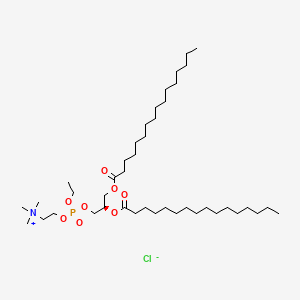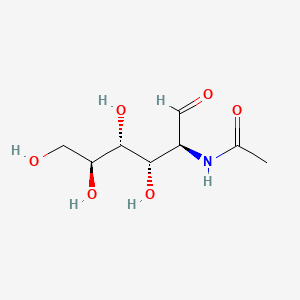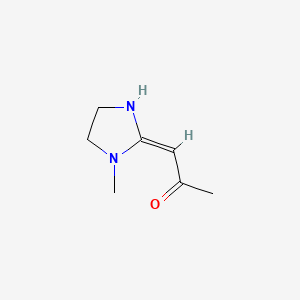
1-(1-Methylimidazolidin-2-ylidene)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylimidazolidin-2-ylidene)propan-2-one, also known as Meldrum's acid, is an organic compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides.
Wirkmechanismus
The mechanism of action of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid is not fully understood. It is believed to act as a nucleophile, attacking electrophilic species such as carbonyl compounds. 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid can also act as a catalyst, promoting reactions by lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid. It has been shown to have low toxicity in animal studies, but further research is needed to determine its potential toxicity in humans.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid has several advantages for use in lab experiments. It is a versatile reagent that can be used for the synthesis of a variety of compounds. It is also relatively easy to synthesize and has a low cost. However, 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid is sensitive to moisture and air, and must be stored in a dry and air-tight container. It is also highly reactive and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid. One area of interest is the development of new synthetic methods that use 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid as a reagent. Another area of interest is the development of new applications for 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid, such as in the synthesis of new drugs or materials. Additionally, further research is needed to determine the potential toxicity of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid in humans, and to develop safe handling procedures for the compound.
Synthesemethoden
1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid can be synthesized by the reaction between malonic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intermediate, which is then heated to yield 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid. The yield of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid can be improved by using a solvent such as toluene and by distilling the product under reduced pressure.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of heterocycles, such as pyridines, pyrimidines, and pyrazoles. It has also been used in the synthesis of amino acids and peptides. 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid has been used as a catalyst in the synthesis of organic compounds, such as esters and amides. In addition, 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid has been used in the synthesis of drugs, such as antiviral and anticancer agents.
Eigenschaften
IUPAC Name |
(1Z)-1-(1-methylimidazolidin-2-ylidene)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h5,8H,3-4H2,1-2H3/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMSLYJKPYNKY-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1NCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\1/NCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

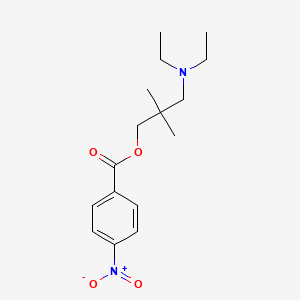
![2-Methyl-2-propanyl [(1S,6S)-6-methyl-3-cyclohexen-1-yl]carbamate](/img/structure/B593028.png)

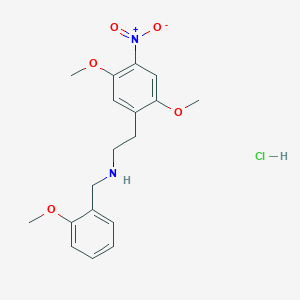
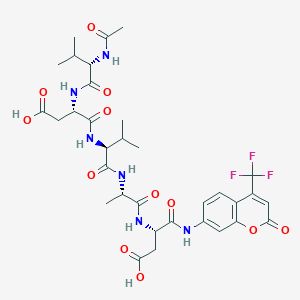
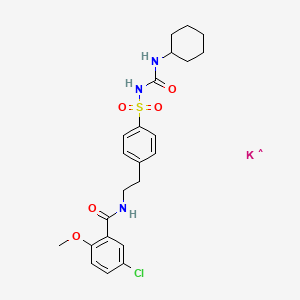
![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)

